molecular formula C18H22N4O3 B7166636 N-[2-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3-methoxybenzamide

N-[2-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3-methoxybenzamide

Cat. No.: B7166636
M. Wt: 342.4 g/mol
InChI Key: VDAOERVGDXUBPQ-UHFFFAOYSA-N
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Description

N-[2-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3-methoxybenzamide is a complex organic compound featuring an imidazo[1,2-a]pyrazine core

Properties

IUPAC Name

N-[2-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-12-13(2)22-8-7-21(11-16(22)20-12)17(23)10-19-18(24)14-5-4-6-15(9-14)25-3/h4-6,9H,7-8,10-11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAOERVGDXUBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCN(CC2=N1)C(=O)CNC(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2,3-dimethylpyrazine, a cyclization reaction with suitable aldehydes or ketones can form the imidazo[1,2-a]pyrazine ring.

    Attachment of the Oxoethyl Group: The next step involves the introduction of the oxoethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the imidazo[1,2-a]pyrazine derivative with an oxoethyl halide in the presence of a base.

    Coupling with 3-Methoxybenzamide: Finally, the coupling of the intermediate with 3-methoxybenzamide is typically carried out using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxoethyl group, where nucleophiles like amines or thiols can replace the leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles (amines, thiols) under basic or acidic conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its imidazo[1,2-a]pyrazine core is of particular interest for developing new synthetic methodologies.

Biology

Biologically, N-[2-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3-methoxybenzamide has shown promise in various assays, indicating potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, making it a candidate for treating diseases such as cancer or bacterial infections.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. These interactions can inhibit or activate various biological pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine
  • 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylic acid tert-butyl ester

Uniqueness

Compared to similar compounds, N-[2-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3-methoxybenzamide stands out due to its specific substitution pattern and the presence of the methoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

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